![molecular formula C17H29NO4 B4020969 7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4020969.png)
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide
Description
7,7-Dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide is a complex organic compound with a molecular formula of C17H29NO4. This compound belongs to the class of spiro compounds, which are characterized by their unique ring structures
Properties
IUPAC Name |
7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-5-8-18(9-6-2)15(20)13-11-14(19)22-17(13)7-10-21-16(3,4)12-17/h13H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSKXAUYICVDHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CC(=O)OC12CCOC(C2)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable precursor, such as a cyclic ketone, and then perform a series of reactions to introduce the necessary functional groups. The reaction conditions may include the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may be used as a lead compound in drug discovery, with the aim of developing new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials or as a component in chemical formulations. Its unique properties could make it useful in a variety of industrial processes.
Mechanism of Action
The mechanism by which 7,7-dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological effects. Further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N-Dibutyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide: : This compound is similar in structure but has longer alkyl chains.
N-tert-butyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide: : This compound has a tert-butyl group instead of the propyl groups.
Uniqueness
7,7-Dimethyl-2-oxo-N,N-dipropyl-1,8-dioxaspiro[4.5]decane-4-carboxamide is unique due to its specific combination of functional groups and its spirocyclic structure. This makes it distinct from other similar compounds and potentially useful in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.